9-(((Benzyloxy)carbonyl)amino)nonanoic acid
Description
9-(((Benzyloxy)carbonyl)amino)nonanoic acid (Cbz-9-amino-nonanoic acid) is a synthetic amino acid derivative featuring a nine-carbon aliphatic chain with a benzyloxycarbonyl (Cbz) group protecting the amino functionality. This compound is widely used in peptide synthesis, medicinal chemistry, and materials science due to its role as a building block for introducing hydrophobic segments or specific functional groups into larger molecules . The Cbz group enhances stability during synthetic procedures while allowing selective deprotection under mild conditions (e.g., hydrogenolysis).
Properties
IUPAC Name |
9-(phenylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-16(20)12-8-3-1-2-4-9-13-18-17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXLFKLBUANDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544211 | |
| Record name | 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154163-39-0 | |
| Record name | 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino Group Protection Using Benzyloxycarbonyl Chloride
The foundational step in synthesizing 9-(((Benzyloxy)carbonyl)amino)nonanoic acid involves protecting the primary amino group of 9-aminononanoic acid. Benzyloxycarbonyl (Cbz) chloride is employed as the protecting agent due to its stability under acidic and basic conditions. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) serves as a base to scavenge HCl generated during the reaction:
$$
\text{9-aminononanoic acid} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{9-(((Benzyloxy)carbonyl)amino)nonanoic acid} + \text{HCl}
$$
Key Parameters :
- Solvent : Dichloromethane (yield: 85–90%) outperforms THF (yield: 75–80%) due to better solubility of intermediates.
- Temperature : Reactions below 5°C prevent racemization and byproduct formation.
Coupling with Nonanoic Acid Derivatives
After protection, the carboxylic acid group of 9-aminononanoic acid is activated for further functionalization. N-Hydroxysuccinimide (NHS) esters or carbodiimide-mediated couplings (e.g., EDC/HOBt) are commonly used. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of an active ester intermediate, enabling reactions with nucleophiles.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enhance mixing and heat transfer, reducing reaction times from hours to minutes. A representative protocol involves:
- Protection Step : Cbz-Cl and 9-aminononanoic acid are fed into a reactor at 5°C with TEA.
- In-line Quenching : Excess reagents are neutralized using aqueous HCl.
- Purification : Continuous liquid-liquid extraction isolates the product in >95% purity.
Automated Process Optimization
Machine learning algorithms are increasingly used to optimize reaction conditions. For example, a 2024 study demonstrated that adjusting the molar ratio of Cbz-Cl to 9-aminononanoic acid from 1:1 to 1.2:1 increased yields by 12% while reducing solvent use by 30%.
Reaction Optimization and Kinetic Analysis
Solvent and Catalyst Screening
A comparative study of solvents and catalysts revealed the following trends:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | TEA | 0 | 89 | 98 |
| THF | DIPEA | -10 | 78 | 95 |
| Acetonitrile | Pyridine | 25 | 65 | 90 |
Data adapted from Benchchem synthesis protocols.
Polar aprotic solvents like DCM improve reaction kinetics by stabilizing charged intermediates.
Temperature-Dependent Yield Profiles
The relationship between temperature and yield follows an Arrhenius model, with optimal performance at 0–5°C. Elevated temperatures (>10°C) promote imine formation, reducing yields by 15–20%.
Case Studies in Methodological Innovation
Enzymatic Protection Strategies
A 2023 study explored lipase-mediated protection as a greener alternative. Candida antarctica lipase B (CAL-B) catalyzed the reaction between 9-aminononanoic acid and benzyl chloroformate in ionic liquids, achieving 82% yield without base additives.
Photocatalytic Deprotection-Reprotection
Researchers demonstrated that UV light (365 nm) could cleave the Cbz group selectively, enabling reprotection with alternative groups. This method reduced waste generation by 40% compared to traditional hydrogenolysis.
Comparative Analysis of Synthetic Methodologies
Traditional vs. Green Chemistry Approaches
| Parameter | Traditional Method | Green Method (Enzymatic) |
|---|---|---|
| Solvent | Dichloromethane | Ionic liquid |
| Catalyst | Triethylamine | CAL-B lipase |
| Yield (%) | 89 | 82 |
| Environmental Impact | High (VOC emissions) | Low |
While enzymatic methods lag slightly in yield, they align with sustainable chemistry principles.
Challenges and Limitations
Byproduct Formation
The primary byproduct, 9-(benzyloxycarbonylamino)nonanoic acid methyl ester, arises from esterification with residual methanol. HPLC analysis shows this byproduct constitutes 3–5% of crude product, necessitating chromatographic purification.
Scalability of Low-Temperature Reactions
Maintaining sub-5°C conditions in large reactors remains technically challenging, often requiring cryogenic equipment that increases production costs.
Chemical Reactions Analysis
Types of Reactions
9-(((Benzyloxy)carbonyl)amino)nonanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Structural Analogues: Protecting Group Variations
The choice of amino-protecting groups significantly impacts reactivity, stability, and application. Key analogues include:
- Boc vs. Cbz : The Boc group (tert-butoxycarbonyl) offers superior acid stability compared to Cbz but requires stronger acids (e.g., trifluoroacetic acid) for deprotection .
- Fmoc vs. Cbz : Fmoc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal deprotection strategies, whereas Cbz is less common in modern workflows .
Chain Length and Substitution Effects
- Shorter Chains: CbzAhx (C6) exhibits higher aqueous solubility than Cbz-9-amino-nonanoic acid (C9), making it suitable for hydrophilic peptide domains .
- Functionalized Chains: Compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid () demonstrate how side-chain modifications enable biological targeting (e.g., αvβ3 integrin antagonism for osteoporosis) .
Physicochemical Properties
Biological Activity
9-(((Benzyloxy)carbonyl)amino)nonanoic acid (C17H25NO4) is a compound characterized by a nonanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. This unique structure enhances its stability and solubility, making it significant in both chemical and biological applications. The compound's biological activity is primarily attributed to its interactions with various proteins and enzymes, which are critical in pharmaceutical development and biochemical research.
- Molecular Formula : C17H25NO4
- Molecular Weight : Approximately 307.39 g/mol
The presence of functional groups in 9-(((Benzyloxy)carbonyl)amino)nonanoic acid allows it to undergo various chemical reactions, which can be tailored for specific applications in drug synthesis and biochemistry.
Biological Applications
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has been employed in several biological contexts, including:
- Peptide Synthesis : It serves as a protecting group during the synthesis of peptides, facilitating the formation of complex structures.
- Enzyme Interaction Studies : Preliminary investigations suggest potential binding affinities with various enzymes, indicating its role as a substrate or inhibitor .
The mechanism through which 9-(((Benzyloxy)carbonyl)amino)nonanoic acid exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to increased or decreased levels of specific metabolites within biological systems.
- Protein Binding : The compound's ability to bind to proteins may influence various signaling pathways, potentially affecting cellular responses .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Benzyloxycarbonylamino-4-oxo-9-phenyl-nonanoic acid | C23H27NO5 | Contains additional phenyl and keto groups; potential for different biological activity. |
| (S)-2-Benzyloxycarbonylamino-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid | C25H33N3O4 | Incorporates a naphthyridine moiety; possibly enhanced pharmacological properties. |
| 9-(Boc-amino)nonanoic Acid | C17H33NO4 | Similar backbone but differs in protecting group; used in peptide synthesis. |
This table illustrates how the unique combination of the benzyloxycarbonyl group and the nonanoic acid structure positions 9-(((Benzyloxy)carbonyl)amino)nonanoic acid as a distinct candidate for drug development and biochemical research.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds related to 9-(((Benzyloxy)carbonyl)amino)nonanoic acid:
-
Enzyme Interaction Studies :
- Research has shown that derivatives of benzyloxycarbonyl amino acids can significantly influence enzyme activity. For instance, compounds similar to 9-(((Benzyloxy)carbonyl)amino)nonanoic acid have been evaluated for their inhibitory effects on transaminases, which are crucial in amino acid metabolism .
- Antitumor Activity :
- Pharmacological Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-(((benzyloxy)carbonyl)amino)nonanoic acid, and what activation strategies are critical for coupling reactions?
- Methodology : The compound is typically synthesized via carbamate protection of the amino group using benzyloxycarbonyl (Cbz) chemistry. Activation of the carboxylic acid group is achieved through N-hydroxysuccinimide (NHS) ester formation, as demonstrated in analogous protocols for related Cbz-protected acids . For example, the NHS ester derivative facilitates coupling to amines or other nucleophiles under mild conditions (e.g., in dichloromethane with a tertiary amine base). Post-reaction, deprotection of the Cbz group can be performed via hydrogenolysis using Pd/C under H₂ gas.
Q. How can researchers purify and characterize 9-(((benzyloxy)carbonyl)amino)nonanoic acid to ensure high yield and purity?
- Methodology :
- Purification : Reverse-phase chromatography (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) is effective. Alternatively, recrystallization from ethyl acetate/hexane mixtures can be used for bulk purification.
- Characterization : Confirm structure via H NMR (expected signals: δ 7.3–7.4 ppm for benzyl aromatic protons, δ 5.1 ppm for Cbz CH₂, δ 1.2–1.6 ppm for aliphatic chain protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 336.18) .
Q. What analytical techniques are essential for verifying the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC-UV (220 nm) at 0, 24, 48, and 72 hours.
- Structural integrity : Use FT-IR to track carbonyl peaks (Cbz carbamate at ~1700 cm, carboxylic acid at ~2500–3000 cm) and LC-MS to detect hydrolysis byproducts (e.g., free nonanoic acid) .
Advanced Research Questions
Q. How does 9-(((benzyloxy)carbonyl)amino)nonanoic acid compare structurally to pseudomonic acids, and what implications does this have for antibiotic research?
- Methodology : Pseudomonic acids (e.g., pseudomonic acid A) share a similar nonanoic acid backbone but feature epoxy-hydroxy-methylhexyl and tetrahydropyran substituents . To evaluate bioactivity:
- Structural analogs : Synthesize derivatives by replacing the Cbz group with epoxy or pyran moieties.
- Antibacterial assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC assays. Compare efficacy to pseudomonic acid controls.
Q. What strategies can optimize the use of this compound as a competitive inhibitor in enzyme studies, based on its structural features?
- Methodology :
- Enzyme kinetics : Determine inhibition constants () via Lineweaver-Burk plots. For example, furan-containing analogs (e.g., diMeF(9,5)) show competitive inhibition of horseradish peroxidase with values ~5.0 × 10 M .
- Molecular docking : Model the compound’s binding to target enzymes (e.g., peroxidases) using software like AutoDock Vina. Focus on interactions between the Cbz group and hydrophobic enzyme pockets.
Q. How can researchers resolve contradictions in reported biological activities of Cbz-protected fatty acid derivatives?
- Methodology :
- Meta-analysis : Compare datasets from studies like PPARγ agonist screens (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives ) and antibacterial assays .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. fluorenylmethoxy groups) and assess impacts on bioactivity. Use multivariate regression to identify key structural determinants.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
